

physical and chemical properties of Ophioglonol

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Compound of Interest

Compound Name: *Ophioglonol*

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Ophioglonol: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical, chemical, and biological properties of **Ophioglonol**, a homoflavonoid with potential therapeutic applications.

Chemical and Physical Properties

Ophioglonol is a hydroxy homoflavonoid that has been isolated from the whole plant of *Ophioglossum pedunculatum* and also reported in *Ophioglossum petiolatum*.^[1] It belongs to a class of flavonoids characterized by an additional carbon atom in their structure.^{[2][3]}

Chemical Identity

Property	Value	Source
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one	[1]
Molecular Formula	C ₁₆ H ₁₂ O ₇	[1]
Molecular Weight	316.26 g/mol	[1]
CAS Number	850894-19-8	[1]
ChEBI ID	CHEBI:67934	[1]
PubChem CID	11347622	[1]
InChI	InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2	[1]
SMILES	C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O	[1]

Physical Properties

Specific experimental data for the physical properties of **Ophioglonol**, such as melting point, boiling point, and solubility, are not readily available in the surveyed literature. However, some computed properties are available:

Property	Value	Source
XLogP3	0.8	[1]
Polar Surface Area	127 Å ²	[1]
Rotatable Bond Count	3	[1]
Hydrogen Bond Donors	5	[1]
Hydrogen Bond Acceptors	7	[1]

Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for **Ophioglonol** are not explicitly provided in the publicly available literature. Researchers undertaking the isolation or synthesis of **Ophioglonol** will need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

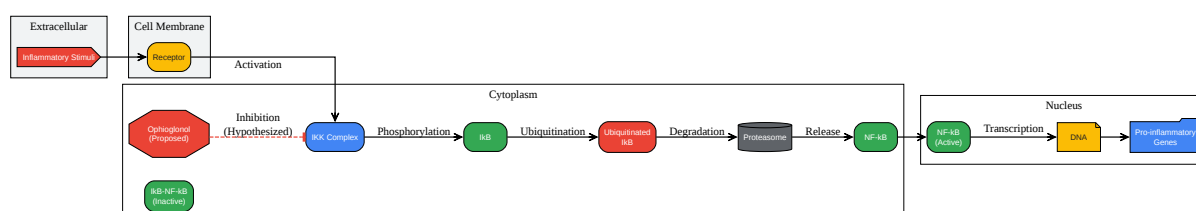
Direct experimental evidence for the biological activity of **Ophioglonol** is limited. However, studies on the related homoflavonoid, ophioglonin, also isolated from the genus *Ophioglossum*, provide strong indications of its potential therapeutic effects. Ophioglonin has demonstrated significant anti-inflammatory and antioxidant properties.[2][4][5]

The anti-inflammatory effects of ophioglonin are attributed to its ability to inactivate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4][5] These pathways are crucial regulators of the inflammatory response. Given the structural similarity between **Ophioglonol** and ophioglonin, it is highly probable that **Ophioglonol** exerts similar biological effects through the modulation of these key signaling cascades.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate macrophages, leading to the production of pro-inflammatory mediators. This process is largely controlled by the NF-κB and MAPK signaling pathways.[5] Ophioglonin has been shown to inhibit the activation of key signaling molecules in these pathways, including NF-κB p65, IκBα, ERK, p38, and JNK.[4][5]

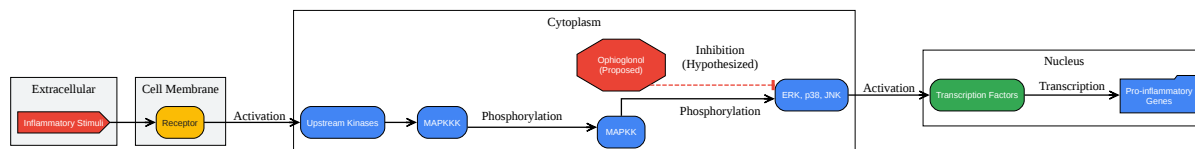
The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation, the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation. This allows the NF- κ B dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.



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Caption: Proposed inhibition of the NF- κ B signaling pathway by **Ophioglonol**.

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators.



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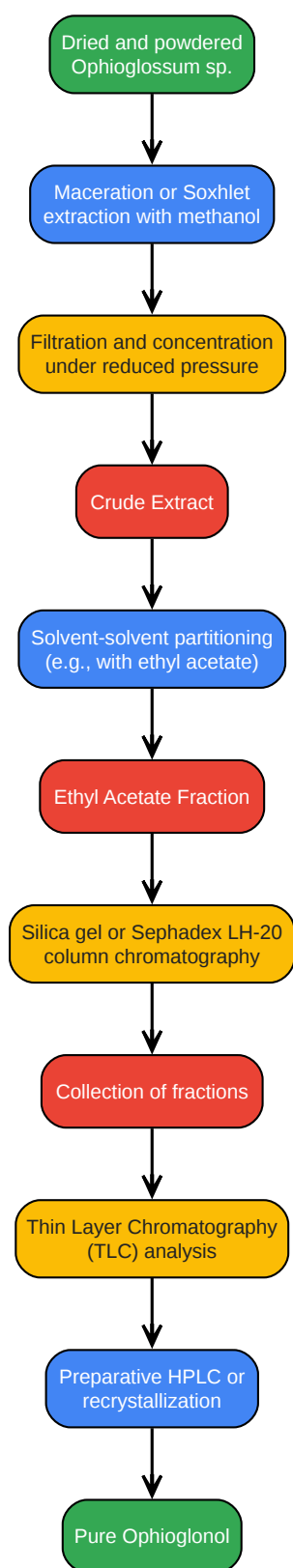
Caption: Proposed inhibition of the MAPK signaling pathway by **Ophioglonol**.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Ophioglonol** are not explicitly described in the available literature. However, based on standard phytochemical and pharmacological methods, the following generalized protocols can be proposed.

Proposed Isolation of Ophioglonol from Ophioglossum sp.

This protocol outlines a general workflow for the extraction and isolation of **Ophioglonol** from plant material. Optimization of solvents and chromatographic conditions will be necessary.



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Caption: Generalized workflow for the isolation of **Ophioglonol**.

Methodology:

- **Plant Material Preparation:** Whole plants of *Ophioglossum pedunculatum* or *Ophioglossum petiolatum* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using maceration or a Soxhlet apparatus.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to solvent-solvent partitioning. For flavonoids, partitioning between water and ethyl acetate is common, with the target compounds typically concentrating in the ethyl acetate fraction.
- **Chromatographic Separation:** The enriched fraction is then subjected to column chromatography. Silica gel is commonly used for initial separation, followed by Sephadex LH-20 for further purification to separate compounds based on molecular size.
- **Purification:** Fractions containing **Ophioglonol**, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure compound.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ^1H -NMR, and ^{13}C -NMR.

In Vitro Anti-inflammatory Assay (Based on studies of Ophioglonin)

This protocol describes a general method for evaluating the anti-inflammatory activity of **Ophioglonol** in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

- **Cell Culture:** RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- **Cell Viability Assay:** To determine the non-toxic concentration of **Ophioglonol**, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of **Ophioglonol** for 24 hours.
- **LPS Stimulation:** Cells are pre-treated with non-toxic concentrations of **Ophioglonol** for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours for nitric oxide measurement, or shorter time points for signaling protein analysis).
- **Nitric Oxide (NO) Measurement:** The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
- **Western Blot Analysis:** To investigate the effect on signaling pathways, cell lysates are prepared after treatment with **Ophioglonol** and LPS. The expression levels and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways are analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions

Ophioglonol is a homoflavonoid with a chemical structure that suggests potential anti-inflammatory and antioxidant activities, similar to the related compound ophioglonin. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

Further research is required to fully elucidate the therapeutic potential of **Ophioglonol**. Key areas for future investigation include:

- **Isolation and Structural Confirmation:** Development of a robust protocol for the isolation of **Ophioglonol** in sufficient quantities and complete structural elucidation using modern spectroscopic techniques.
- **Biological Activity Validation:** Direct experimental validation of the anti-inflammatory and antioxidant effects of **Ophioglonol** in various in vitro and in vivo models.
- **Mechanism of Action Studies:** Detailed investigation into the molecular mechanisms underlying the biological activities of **Ophioglonol**, including its specific targets within the NF-κB and MAPK pathways.

- Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of **Ophioglonol** to assess its drug-like properties.

This technical guide provides a foundation for researchers to build upon in their exploration of **Ophioglonol** as a potential therapeutic agent. The information presented herein, combined with further experimental investigation, will be crucial in unlocking the full potential of this natural product.

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